N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Medicinal Chemistry Schiff Base SAR Fluorine Positional Isomerism

AldrichCPR products for this compound are sold 'as-is' without analytical data, risking misassignment. Our offering provides a spectroscopically verified identity anchor: the SpectraBase ¹H NMR spectrum (500.134 MHz, DMSO-d₆) and InChIKey (BKBTXLYFTYLGOG-XSFVSMFZSA-N) enable in-house identity confirmation before committing to biological assays. • Verified (E)-azomethine configuration eliminates positional isomer ambiguity • Ortho-fluoro substitution provides distinct conformational profile vs. 4-fluoro analog • Recommended as ligand scaffold for Fe(III)/Cu(II)/Ni(II) complexes with 2-8× antimicrobial potency enhancement

Molecular Formula C18H20FN3
Molecular Weight 297.4 g/mol
Cat. No. B12000636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
Molecular FormulaC18H20FN3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3F
InChIInChI=1S/C18H20FN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14+
InChIKeyBKBTXLYFTYLGOG-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schiff-Base Piperazine for Early Discovery Screening


N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine (CAS 1351448-57-1, Sigma AldrichCPR R445967) is a synthetic N′-benzylidene-4-arylpiperazin-1-amine Schiff base . Its molecular architecture incorporates a 2-fluorobenzylidene imine pharmacophore conjugated to a 4-(p-tolyl)piperazine scaffold, yielding an exact mass of 297.164126 g/mol (C₁₈H₂₀FN₃) [1]. This compound belongs to a well-precedented class of piperazine-derived Schiff bases that have demonstrated antimicrobial and antiproliferative activities when bearing specific aryl substitution patterns [2]. The (E)-configuration of the azomethine bond has been confirmed by ¹H NMR spectroscopy in DMSO-d₆ (500.134 MHz) [1].

Schiff-base piperazine scaffold for antimicrobial screening
(E)-azomethine configuration confirmed by ¹H NMR
2-fluorobenzylidene & N⁴-tolyl substitution profile

Why This Piperazine Schiff Base Cannot Be Replaced


Piperazine Schiff bases bearing different aryl substitution patterns exhibit substantial variation in antimicrobial MIC values even within the same synthetic series, with the position of fluorine on the benzylidene ring and the nature of the N⁴-aryl group dictating both potency and spectrum [1]. In a focused library of 11 piperazine-based Schiff bases, antibacterial MICs against E. coli and P. aeruginosa ranged from 62.5 µg/mL to >500 µg/mL depending solely on peripheral substitution, while antifungal MICs varied from 250 µg/mL to inactive [1]. The ortho-fluorine in the 2-fluorobenzylidene moiety of the target compound introduces both steric hindrance and an intramolecular hydrogen-bond acceptor that are absent in the para-fluoro positional isomer (CAS 304908-83-6) ; this single-atom positional change is known to alter molecular conformation and target binding in fluorinated Schiff bases [2]. Consequently, generic procurement of an unspecific “fluorobenzylidene piperazine” without precise substitution control risks introducing undetermined potency shifts and confounding biological screening results.

Fluorine positional isomer may shift activity
Ortho- vs para-fluoro substitution alters conformation and electronic profile, potentially changing antimicrobial MIC values. Generic “fluorobenzylidene piperazine” procurement risks undetermined potency shifts.
N⁴-aryl substitution modulates lipophilicity
p-Tolyl, phenyl, and 4-chlorophenyl variants exhibit distinct LogP and steric profiles, which may affect membrane permeability and assay consistency.
Reduced amine analog lacks chelation capability
The intact azomethine bond is essential for metal-coordination studies; the corresponding secondary amine cannot serve as a bidentate ligand, limiting metal-based antimicrobial screening applications.

Quantitative Evidence vs. Closest Analogs


Ortho- vs. Para-Fluorine: Conformational & Electronic Differences

The target compound carries a 2-fluorobenzylidene group, distinguishing it from the 4-fluorobenzylidene positional isomer (CAS 304908-83-6, also available as Sigma AldrichCPR). Ortho-fluorine substitution introduces a steric clash with the azomethine hydrogen and creates an intramolecular C–H···F interaction motif not possible with para-fluorine, which NMR chemical shift analysis confirms alters the electronic environment of the imine proton [1]. In fluorobenzylidene-containing antimicrobial Schiff bases, the ortho-fluoro isomer consistently yields different MIC values than the para-fluoro isomer against Gram-positive organisms, with differences typically in the 2- to 4-fold range attributable to altered membrane permeability [2].

Fluorine Positional Isomerism
Class-level
Ortho-fluorine introduces steric clash and C–H···F interaction absent in para-isomer; antimicrobial SAR suggests 2- to 4-fold MIC variation between isomers
Supports fluorine positional SAR context for screening campaigns
Direct head-to-head MIC data not published for this specific pair
Medicinal Chemistry Schiff Base SAR Fluorine Positional Isomerism

N⁴-Tolyl vs. N⁴-Phenyl: Lipophilicity & Steric Modulation

The target compound incorporates a 4-(p-tolyl) substituent on the piperazine N⁴, contrasting with the unsubstituted N⁴-phenyl analog (4-fluorobenzylidene)-(4-phenyl-piperazin-1-yl)-amine and the N⁴-(4-chlorophenyl) analog (CAS 305351-83-1) available from Sigma-Aldrich . The p-methyl group increases calculated LogP by approximately +0.5 log units relative to the unsubstituted phenyl analog, based on additive π-contributions for aromatic methyl substitution [1], while providing a smaller steric footprint and distinct electronic character compared to the 4-chloro variant. In N-phenylpiperazine antimicrobial series, higher lipophilicity (LogP) correlated positively with antimycobacterial activity against M. kansasii, with the most active compounds exhibiting MIC values of 15.0–15.4 µM [2].

Lipophilicity Modulation (N⁴-Tolyl)
Reported
ΔLogP ≈ +0.5 vs unsubstituted phenyl; ΔLogP ≈ −0.3 vs 4-chlorophenyl. Related series: LogP increase of ~0.5 units correlated with ~2-fold MIC improvement
Intermediate lipophilicity may balance permeability and solubility in cell-based assays
LogP estimated by fragment addition; correlation from N-phenylpiperazine series
Lipophilicity Piperazine SAR Antimicrobial Design

Azomethine Pharmacophore: Metal-Chelating Bioactivity

The target compound contains an intact azomethine (C=N) double bond, confirmed by the characteristic imine proton signal in ¹H NMR (DMSO-d₆) [1]. This distinguishes it from the corresponding reduced secondary amine analog (N-(2-fluorobenzyl)-4-(4-methylphenyl)piperazin-1-amine), which would lack the planar, electron-delocalized imine functionality. Schiff base piperazines can act as bidentate ligands for transition metals (Fe³⁺, Cu²⁺, Zn²⁺), and metal complexation has been shown to enhance antimicrobial potency by 2- to 8-fold relative to the free ligand in disk diffusion assays against S. aureus and E. coli [2]. A structurally related unsymmetric piperazine Schiff base demonstrated that Fe(III) and Ni(II) complexation produced significantly larger zones of inhibition than the metal-free ligand against both Gram-positive and Gram-negative bacteria [3].

Azomethine Metal Chelation
Class-level
Intact (E)-azomethine bond enables bidentate N,N-chelation of Fe³⁺, Cu²⁺, Zn²⁺. Related piperazine Schiff base metal complexes showed 2- to 8-fold enhanced antimicrobial activity vs free ligand
Supports metal-based antimicrobial screening; reduced amine analog cannot replicate
Class-level inference from disk diffusion studies; specific compound complexation data not available
Schiff Base Coordination Chemistry Metal Complex Bioactivity Antimicrobial Mechanism

¹H NMR Identity Verification for Procurement QA

The target compound has a publicly accessible, independently acquired ¹H NMR spectrum in the SpectraBase database (Spectrum ID y60XrCN8UD, 500.134 MHz, DMSO-d₆), provided by Chemical Block, Russia and curated by John Wiley & Sons [1]. In contrast, the Sigma-Aldrich AldrichCPR product (R445967) is sold on an 'as-is' basis without vendor analytical data; Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . The availability of the SpectraBase reference spectrum thus provides a unique quality-control anchor: procurement teams can use the published InChI (InChI=1S/C18H20FN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14+), InChIKey (BKBTXLYFTYLGOG-XSFVSMFZSA-N), and ¹H NMR spectrum to verify the identity of received material, mitigating the risk inherent in purchasing an analytically uncharacterized rare chemical [1].

¹H NMR Identity Verification
Reported
Publicly available ¹H NMR spectrum (500.134 MHz, DMSO-d₆) provides independent identity reference. Commercial source provides no analytical data for this product
Reduces risk of misassignment; enables in-house NMR comparison for procurement QA
SpectraBase ID y60XrCN8UD; AldrichCPR sold on as-is basis
Quality Control NMR Identity Verification Vendor Product Authentication

Application Scenarios Based on Differentiated Evidence


Antimicrobial Screening with Metal-Complexation

This compound is appropriate as a ligand scaffold for generating metal-Schiff base complexes with Fe(III), Cu(II), or Ni(II) for antimicrobial evaluation. The intact (E)-azomethine bond enables bidentate N,N-chelation that can enhance antimicrobial potency by 2- to 8-fold over the free ligand [1]. The ortho-fluorine may further influence metal coordination geometry via weak F···M interactions. Screening in agar diffusion or broth microdilution assays against S. aureus and B. subtilis is recommended, with the metal-free ligand run as an internal baseline to quantify the complexation-derived potency gain.

Fluorine Positional SAR in Piperazine Schiff Bases

The 2-fluorobenzylidene substitution represents the ortho-fluoro configuration, which is structurally and electronically distinct from the 4-fluoro analog (CAS 304908-83-6) . Researchers conducting systematic SAR around fluorinated benzylidene piperazines should include this compound as the ortho-fluoro reference point, particularly when evaluating how fluorine position affects membrane permeability, target binding, and in vitro potency. The SpectraBase NMR data [1] provides a reliable reference for confirming the correct isomer has been procured.

Lipophilicity-Dependent Profiling with N⁴-Tolyl Substituent

With a predicted LogP approximately +0.5 units above the unsubstituted N⁴-phenyl analog and approximately −0.3 units below the N⁴-(4-chlorophenyl) analog , this compound occupies an intermediate lipophilicity space. It is suitable for inclusion in a LogP-activity correlation panel alongside the N⁴-phenyl and N⁴-(4-chlorophenyl) congeners to map the relationship between hydrophobicity and antimicrobial or antiproliferative activity. Such panels are valuable for identifying the optimal LogP window for cell permeability while avoiding excessive non-specific binding or solubility limitations [1].

Procurement QC Using Independent NMR Reference

Given that the primary commercial source (Sigma-Aldrich AldrichCPR R445967) provides no analytical data and sells the product on an 'as-is' basis , the SpectraBase ¹H NMR spectrum (500.134 MHz, DMSO-d₆) and InChIKey (BKBTXLYFTYLGOG-XSFVSMFZSA-N) [1] serve as essential identity-verification tools. Procurement workflows should include in-house ¹H NMR acquisition upon receipt and comparison against the SpectraBase reference spectrum to confirm identity before committing the compound to biological assays. This mitigates the substantial risk of misassignment inherent in purchasing uncharacterized rare chemicals.

Application
Selection Property
Validation Focus
Antimicrobial metal-complexation studies
Intact azomethine donor for bidentate metal chelation
Metal complex formation and antimicrobial disk diffusion or broth microdilution assays
Fluorine positional SAR in benzylidene piperazines
Ortho-fluoro substitution distinguishing from para-fluoro analogs
Isomer-specific membrane permeability and target-binding assessment
Lipophilicity-dependent activity profiling
Intermediate LogP (tolyl vs. phenyl/chlorophenyl)
LogP-activity correlation in cell-based antimicrobial or antiproliferative assays
Procurement identity verification
Independent ¹H NMR reference spectrum availability
In-house NMR comparison against published reference to confirm identity
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